3-Bromo-5-(chloromethyl)-2-ethoxypyridine
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Overview
Description
3-Bromo-5-(chloromethyl)-2-ethoxypyridine is a halogenated pyridine derivative characterized by the presence of bromine, chlorine, and an ethoxy group on the pyridine ring
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of 2-ethoxypyridine using bromine and chlorine sources under controlled conditions.
Substitution Reactions: Another method involves the substitution of appropriate halides on a pyridine ring with ethoxy and chloromethyl groups.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Synthesis: Continuous flow reactors can also be employed to enhance production efficiency and ensure consistent product quality.
Types of Reactions:
Reduction: Reduction reactions can reduce the halogenated pyridine, potentially leading to the formation of less halogenated derivatives.
Substitution: Substitution reactions are common, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones can be formed.
Reduction Products: Less halogenated pyridines or even pyridine itself can be produced.
Substitution Products: A wide range of substituted pyridines with different functional groups.
Scientific Research Applications
3-Bromo-5-(chloromethyl)-2-ethoxypyridine is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-5-(chloromethyl)-2-ethoxypyridine exerts its effects depends on its specific application
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Interacting with DNA: The compound may intercalate with DNA, affecting gene expression and cellular functions.
Modulating Receptor Activity: It can act as a ligand for various receptors, influencing signaling pathways.
Comparison with Similar Compounds
3-Bromo-5-(chloromethyl)isoxazole: Similar in structure but differs in the heterocyclic ring.
3-Chloro-5-(chloromethyl)pyridine: Similar halogenation pattern but lacks the ethoxy group.
2-Ethoxypyridine: Lacks halogenation but shares the ethoxy group.
This comprehensive overview highlights the significance of 3-Bromo-5-(chloromethyl)-2-ethoxypyridine in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
Molecular Formula |
C8H9BrClNO |
---|---|
Molecular Weight |
250.52 g/mol |
IUPAC Name |
3-bromo-5-(chloromethyl)-2-ethoxypyridine |
InChI |
InChI=1S/C8H9BrClNO/c1-2-12-8-7(9)3-6(4-10)5-11-8/h3,5H,2,4H2,1H3 |
InChI Key |
HDOXRQXIBKDSFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=N1)CCl)Br |
Origin of Product |
United States |
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